Cas no 2227749-77-9 (methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate)
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate
- methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate
- 2227749-77-9
- EN300-1728492
-
- Inchi: 1S/C9H14N2O3/c1-11-6(8(12)5-10)3-4-7(11)9(13)14-2/h3-4,8,12H,5,10H2,1-2H3/t8-/m0/s1
- InChI Key: GJRXYQNFSHLPMY-QMMMGPOBSA-N
- SMILES: O[C@@H](CN)C1=CC=C(C(=O)OC)N1C
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 77.5Ų
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1728492-0.05g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 0.05g |
$1957.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-0.1g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 0.1g |
$2050.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-0.25g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 0.25g |
$2143.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-0.5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 0.5g |
$2236.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-1.0g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 1g |
$2330.0 | 2023-06-04 | ||
| Enamine | EN300-1728492-2.5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 2.5g |
$4566.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-5.0g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 5g |
$6757.0 | 2023-06-04 | ||
| Enamine | EN300-1728492-10.0g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 10g |
$10018.0 | 2023-06-04 | ||
| Enamine | EN300-1728492-1g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 1g |
$2330.0 | 2023-09-20 | ||
| Enamine | EN300-1728492-5g |
methyl 5-[(1S)-2-amino-1-hydroxyethyl]-1-methyl-1H-pyrrole-2-carboxylate |
2227749-77-9 | 5g |
$6757.0 | 2023-09-20 |
methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate
Exploring Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2227749-77-9): Properties, Applications, and Market Insights
Methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 2227749-77-9) is a specialized organic compound with a unique pyrrole-based structure. This molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential as a key intermediate in drug synthesis. The compound features a chiral center at the (1S)-2-amino-1-hydroxyethyl moiety, making it particularly valuable for stereoselective applications. Researchers are increasingly interested in this molecule for its role in developing novel therapeutic agents, especially in the fields of neurology and metabolic disorders.
The chemical structure of methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate combines several functional groups that contribute to its reactivity and biological activity. The pyrrole ring serves as a core scaffold, while the methyl carboxylate and amino-hydroxyethyl substituents provide multiple sites for chemical modification. This versatility has made the compound a subject of numerous synthetic studies, particularly in the context of structure-activity relationship (SAR) investigations for drug discovery programs.
Recent advancements in synthetic methodologies have improved the accessibility of CAS 2227749-77-9, with particular focus on optimizing the enantioselective synthesis of the (1S)-configured amino alcohol side chain. These developments are crucial for pharmaceutical applications where stereochemical purity is essential for biological efficacy and safety. The compound's stability under various conditions has also been extensively studied, providing valuable data for formulation scientists working on drug delivery systems.
In the pharmaceutical industry, methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate has shown promise as a building block for several drug candidates. Its structural features are particularly relevant for molecules targeting G-protein coupled receptors (GPCRs), which represent one of the most important classes of drug targets. The compound's ability to serve as a scaffold for both agonist and antagonist development has made it valuable in modern medicinal chemistry programs.
The global market for specialized intermediates like CAS 2227749-77-9 has been growing steadily, driven by increasing demand for innovative pharmaceuticals. Market analysts project continued growth in this sector, particularly for chiral building blocks that can streamline drug development processes. Quality standards for this compound have become more stringent, with pharmaceutical manufacturers requiring high-purity materials that meet current Good Manufacturing Practice (cGMP) guidelines.
From a research perspective, methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate has been the subject of numerous patent applications, highlighting its potential in various therapeutic areas. Recent publications have explored its use in developing treatments for neurodegenerative diseases and metabolic syndromes, two areas of significant unmet medical need. The compound's unique structural features allow for the creation of molecules with improved blood-brain barrier penetration and metabolic stability.
Environmental and safety considerations for CAS 2227749-77-9 have been thoroughly evaluated in accordance with international chemical regulations. Proper handling procedures and storage conditions have been established to ensure safe use in laboratory and industrial settings. These protocols are particularly important given the compound's potential biological activity and the need to maintain its chemical integrity during storage and transportation.
The synthesis of methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate typically involves multi-step processes that emphasize stereochemical control. Recent innovations in catalytic asymmetric synthesis have improved the efficiency of producing the desired (1S)-enantiomer, reducing waste and improving overall sustainability of the manufacturing process. These advancements align with the pharmaceutical industry's growing emphasis on green chemistry principles.
Analytical characterization of CAS 2227749-77-9 employs advanced techniques including chiral HPLC, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. These methods are essential for verifying the compound's identity, purity, and stereochemical composition. Standardized analytical protocols have been developed to ensure consistency across different production batches, which is critical for pharmaceutical applications.
Looking forward, the scientific community anticipates expanded applications for methyl 5-(1S)-2-amino-1-hydroxyethyl-1-methyl-1H-pyrrole-2-carboxylate in both pharmaceutical and materials science. Its unique combination of functional groups and chiral center makes it a versatile intermediate for developing new chemical entities. Ongoing research continues to uncover novel uses for this compound, particularly in the development of targeted therapies and specialized materials with tailored properties.
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